molecular formula C14H11BrN2 B2858593 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-37-2

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2858593
CAS No.: 419557-37-2
M. Wt: 287.16
InChI Key: VMQJANVHBUJRMJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromophenyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the reaction of 3-bromobenzaldehyde with 2-aminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative of 3-bromobenzaldehyde and 2-aminopyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base in dimethylformamide solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both a bromophenyl group and a methyl group on the imidazo[1,2-a]pyridine core. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQJANVHBUJRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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